molecular formula C9H16O B1176137 pirbuterol CAS No. 146621-69-4

pirbuterol

Cat. No.: B1176137
CAS No.: 146621-69-4
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Description

Pirbuterol is a beta-2 adrenergic receptor agonist and bronchodilator that was previously used for the treatment of asthma and reversible bronchospasm . As a research compound, it offers significant value for studying adrenergic pathways and bronchial smooth muscle relaxation. Its mechanism of action is attributed to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’,5’-adenosine monophosphate (c-AMP). Increased c-AMP levels are associated with the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, particularly mast cells . In vitro and in vivo pharmacologic studies have demonstrated that this compound has a preferential effect on beta-2 adrenergic receptors compared to non-selective agonists like isoproterenol . It is important for researchers to note that while beta-2 receptors are predominant in bronchial smooth muscle, a significant population of these receptors also exists in the human heart . This compound is a short-acting agonist and is chemically characterized as a hydroxypyridine, structurally similar to albuterol but with a pyridine ring substitution for the benzene ring . This product is provided for research use only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols. Please note: The branded pharmaceutical product containing this compound (Maxair) has been discontinued and is no longer manufactured or sold for human medical use .

Properties

CAS No.

146621-69-4

Molecular Formula

C9H16O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Pirbuterol

Established Synthetic Routes for Pirbuterol (B1677960)

The synthesis of this compound has evolved, with various routes developed to improve efficiency and yield. A key transformation in a modern approach involves the direct introduction of the C2-hydroxymethyl group onto a pre-formed pyridine (B92270) ring structure.

A significant process for this compound synthesis involves a direct, single-step hydroxymethylation of a key precursor. This reaction specifically introduces the hydroxymethyl (-CH2OH) group at the C6 position of the pyridine ring. The process typically involves heating the precursor compound with an excess of aqueous formaldehyde (B43269) in the presence of a weak base google.com. The use of a weak base, such as triethylamine, facilitates the reaction, which is often carried out at the reflux temperature of the mixture, generally between 85-105°C google.com. This method is advantageous as it allows for the synthesis of this compound from a precursor that may have its own biological relevance and potential commercial availability google.com.

The primary precursor for the hydroxymethylation route is 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine google.com. This compound contains the complete amino alcohol side chain and the hydroxylated pyridine core, lacking only the C6-hydroxymethyl group. The reaction conditions are crucial for the successful synthesis.

ParameterConditionPurpose
Precursor 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridineProvides the core structure for final modification.
Reagent Aqueous Formaldehyde (excess)Source of the hydroxymethyl group.
Base Weak base (e.g., Triethylamine)Catalyzes the hydroxymethylation reaction.
Temperature 85-105°C (Reflux)Provides the necessary energy to drive the reaction.

This interactive table summarizes the key components and conditions for the synthesis of this compound via hydroxymethylation.

Older synthetic pathways for this compound and its analogs started from corresponding pyridine aldehydes. These multi-step processes involved building the amino alcohol side chain onto the aldehyde-functionalized pyridine ring google.com.

Isolation and Purification Techniques for Research Applications of this compound

Following synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted precursors, reagents, and byproducts. A common and effective method for isolation is through the formation of an acid addition salt, most conveniently the hydrochloride salt google.com.

The purification of the final product for research and analytical applications often employs crystallization. Recrystallization is a technique that purifies compounds based on differences in solubility. The crude this compound (or its salt) is dissolved in a suitable solvent at an elevated temperature to create a supersaturated solution. As the solution cools, the solubility of this compound decreases, allowing it to form highly ordered and pure crystals, while impurities tend to remain dissolved in the solvent (mother liquor) youtube.com. The choice of solvent is critical and is selected to ensure that the compound is soluble at high temperatures but sparingly soluble at lower temperatures. This process can be repeated to achieve higher levels of purity youtube.comscielo.br.

StepTechniqueDescription
1. Isolation Salt FormationThe basic this compound is reacted with an acid (e.g., HCl) to form a stable salt, which can precipitate from the reaction mixture.
2. Primary Purification FiltrationThe precipitated salt is separated from the liquid reaction mixture.
3. High-Purity Purification RecrystallizationThe crude product is dissolved in a hot solvent and allowed to cool, forming pure crystals that are subsequently isolated.
4. Drying Vacuum or Air DryingThe purified crystals are dried to remove any residual solvent.

This interactive table outlines the general steps for the isolation and purification of this compound.

Exploration of Stereoselective Synthesis Approaches for this compound

This compound possesses a single stereocenter at the carbon atom of the side chain bearing the hydroxyl group. Consequently, it exists as a pair of enantiomers, (R)-pirbuterol and (S)-pirbuterol. The commercially available form of the drug is a racemic mixture, meaning it contains equal amounts of both enantiomers. In many chiral drugs, however, the therapeutic activity resides primarily in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to unwanted effects nih.gov. This has driven significant research into stereoselective synthesis, which aims to produce a single, desired enantiomer.

While specific, industrially applied stereoselective syntheses for this compound are not widely published, the field of asymmetric synthesis offers several established strategies. These include the use of chiral catalysts, chiral auxiliaries, or starting materials from a "chiral pool" to control the stereochemical outcome of the reaction that creates the stereocenter. Such approaches are critical in modern pharmaceutical chemistry to develop safer and more effective enantiomerically pure drugs.

Given that this compound is often synthesized as a racemic mixture, methods to separate the enantiomers (a process known as chiral resolution) are essential for research into their individual properties. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose nih.gov.

Enantioselective separation via HPLC can be achieved through two primary strategies:

Chiral Stationary Phases (CSPs): The racemic mixture is passed through an HPLC column that contains a chiral packing material. The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated nih.govnih.gov. Columns based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives) or proteins (e.g., vancomycin) have proven effective for separating the enantiomers of related β2-agonists like albuterol and bambuterol (B1223079) nih.govresearchgate.net.

Chiral Mobile Phase Additives (CMPAs): A chiral molecule is added to the mobile phase (the solvent that carries the sample through the column). This additive forms transient, diastereomeric complexes with the enantiomers in the sample. These complexes have different properties and can be separated on a standard, achiral HPLC column chemrxiv.org.

Another classical method for chiral resolution is the formation of diastereomeric salts. The racemic this compound base is reacted with a single enantiomer of a chiral acid (a resolving agent). This reaction produces a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. This difference allows them to be separated by fractional crystallization pharmtech.comresearchgate.net. After separation, the desired enantiomer of this compound can be recovered by removing the resolving agent.

TechniquePrincipleApplication to this compound
Chiral HPLC (CSP) Differential interaction of enantiomers with a Chiral Stationary Phase.Separation of (R)- and (S)-pirbuterol for analytical quantification or small-scale preparative isolation.
Chiral HPLC (CMPA) Formation of transient diastereomeric complexes that can be separated on an achiral column.An alternative chromatographic method for enantioseparation.
Diastereomeric Salt Crystallization Formation of salts with different solubilities from a racemic base and a chiral acid, allowing separation by crystallization.A potential method for large-scale resolution of this compound enantiomers.

This interactive table compares common techniques for the enantioselective separation of chiral compounds like this compound.

Mechanistic Pharmacology of Pirbuterol at the Molecular and Cellular Level

Ligand-Receptor Interactions and Binding Dynamics of Pirbuterol (B1677960)

The primary mechanism of this compound involves its function as an agonist at beta-adrenergic receptors. This interaction is the initiating step in a signal transduction pathway that produces the compound's notable bronchodilatory effects.

Beta-Adrenergic Receptor Subtype Selectivity of this compound (e.g., Beta-2 Adrenergic Receptor Preferentiality)

This compound demonstrates a significant preferential selectivity for the beta-2 adrenergic receptor subtype. drugbank.comdrugbank.com Both in vitro and in vivo pharmacological studies have established that this compound has a more pronounced effect on beta-2 adrenergic receptors as compared to the non-selective beta-agonist isoproterenol (B85558). drugbank.com Its beta-2 selectivity is considered comparable to that of albuterol. nih.gov

Beta-2 adrenergic receptors are the predominant subtype found in the smooth muscle of the bronchi. drugbank.com However, it is noted that a population of beta-2 receptors also exists in the human heart, at concentrations ranging from 10% to 50%, though their precise function in this tissue is not fully established. drugbank.com this compound's selectivity for beta-2 receptors over beta-1 receptors, which are more prevalent in cardiac tissue, is a key aspect of its pharmacological action. mhmedical.com

Table 1: this compound Receptor Selectivity

Receptor Subtype Primary Location This compound Activity
Beta-2 Adrenergic Receptor Bronchial Smooth Muscle Preferential Agonist drugbank.commhmedical.com

Intracellular Signaling Pathway Modulation by this compound

Upon binding to beta-2 adrenergic receptors, this compound initiates a well-defined intracellular signaling cascade. This pathway is central to the pharmacological effects observed with beta-adrenergic agonist drugs. drugbank.com

The stimulation of beta-2 adrenergic receptors by this compound leads to the activation of the intracellular enzyme adenylyl cyclase. drugbank.comconsensus.app This enzyme is linked to the receptor via G-proteins. drugbank.com The activation of adenylyl cyclase is a critical step that amplifies the initial receptor-binding event.

Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic 3',5'-adenosine monophosphate (cAMP). drugbank.com Consequently, the binding of this compound to its receptor results in an accumulation of intracellular cAMP. mhmedical.comtaylorandfrancis.com This increase in cAMP levels is directly responsible for mediating the subsequent cellular responses. drugbank.com

Cellular Responses and Biochemical Cascades Induced by this compound

The elevation of intracellular cAMP triggers a series of biochemical events that alter the physiological state of the target cell, most notably causing muscle relaxation.

Mechanisms of Smooth Muscle Relaxation (e.g., Bronchial Smooth Muscle) Attributed to this compound

The increased concentration of cAMP is directly associated with the relaxation of bronchial smooth muscle. drugbank.comyoutube.com This effect is the foundation of this compound's utility as a bronchodilator. mhmedical.com The rise in cAMP activates protein kinase A, which in turn initiates a cascade that inhibits the phosphorylation of myosin and reduces the concentration of intracellular ionic calcium. drugbank.com Myosin phosphorylation is a critical step for the contraction of airway smooth muscle cells. semanticscholar.org By inhibiting this process and lowering calcium levels, the cAMP-mediated pathway leads to the relaxation of the airway smooth muscles, from the trachea to the terminal bronchioles, effectively counteracting bronchoconstriction. drugbank.com

Table 2: this compound's Intracellular Signaling Cascade for Bronchodilation

Step Event Molecule/Enzyme Involved Result
1 Receptor Binding This compound, Beta-2 Adrenergic Receptor Formation of Ligand-Receptor Complex drugbank.com
2 Enzyme Activation Adenylyl Cyclase Catalysis of ATP to cAMP drugbank.comconsensus.app
3 Second Messenger Increase Cyclic AMP (cAMP) Accumulation of intracellular cAMP mhmedical.comtaylorandfrancis.com
4 Kinase Activation Protein Kinase A Phosphorylation of target proteins drugbank.com
5 Cellular Response Myosin, Calcium Ions Inhibition of myosin phosphorylation, lower intracellular calcium drugbank.com

Table of Compounds Mentioned

Compound Name
Adenosine triphosphate
Albuterol
Cyclic 3',5'-adenosine monophosphate
Isoproterenol

Inhibition of Mediator Release by this compound (e.g., Mast Cell Stabilization)

This compound, a β2-adrenergic agonist, plays a significant role in the management of bronchospasm by not only inducing bronchodilation but also by inhibiting the release of inflammatory mediators from mast cells. This action, often referred to as mast cell stabilization, contributes to its therapeutic effect in allergic asthma. The pharmacological effects of β-adrenergic agonist drugs, including this compound, are primarily attributed to the stimulation of β2-adrenergic receptors, which triggers a cascade of intracellular events. nih.gov

The activation of β2-adrenoceptors on the surface of mast cells by this compound leads to the stimulation of the enzyme adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP). nih.gov The subsequent increase in intracellular cAMP levels is directly associated with the inhibition of the release of immediate hypersensitivity mediators from mast cells. nih.gov This mechanism effectively stabilizes the mast cells, preventing the degranulation process that releases a variety of pro-inflammatory substances.

While specific studies detailing the inhibitory effects of this compound on the release of various mediators are not extensively available, the broader class of β2-agonists has been shown to inhibit the release of both preformed and newly synthesized mediators. These include histamine (B1213489), prostaglandin (B15479496) D2, and certain cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

Research on other short-acting β2-agonists provides insight into the expected effects of this compound. For instance, studies on compounds with similar mechanisms of action have demonstrated a concentration-dependent inhibition of mediator release.

Detailed Research Findings on β2-Agonist-Mediated Inhibition of Mediator Release

Studies on various β2-agonists have quantified their inhibitory effects on the release of key inflammatory mediators from human mast cells. These findings offer a basis for understanding the potential anti-inflammatory activity of this compound.

One study investigated the effect of the short-acting β2-agonist salbutamol (B1663637) and the long-acting β2-agonist salmeterol (B1361061) on the IgE-dependent release of TNF-α from human skin mast cells. The results demonstrated a significant inhibition of TNF-α secretion by both agents.

Inhibition of IgE-Dependent TNF-α Release by β2-Agonists

CompoundConcentrationInhibition of TNF-α Release
Salmeterol100 nmol/L82%
Salbutamol100 nmol/L74%

Furthermore, the study determined the half-maximal inhibitory concentration (IC50) for the inhibition of mast cell cytotoxicity, which is related to TNF-α release.

IC50 Values for Inhibition of Mast Cell Cytotoxicity by β2-Agonists

CompoundIC50 (nmol/L)
Salmeterol71
Isoproterenol50
Salbutamol29

Another study focused on the β2-adrenoceptor agonist terbutaline (B1683087) and its ability to inhibit antigen-induced histamine release from passively sensitized human lung tissue. A sustained and statistically significant suppression of histamine release was observed. The concentration required to achieve 50% inhibition (IC50) was determined when histamine secretion was elicited with an optimal concentration of the antigen.

Inhibition of Antigen-Induced Histamine Release by Terbutaline

ParameterValue
Concentration Range for Significant Suppression3 X 10-8 - 1 X 10-6 M
IC505.3 X 10-8 +/- 0.4 X 10-8 M

These findings collectively support the concept that the clinical effectiveness of β2-agonists like this compound in allergic asthma is not solely due to their bronchodilatory effects but also involves a significant anti-inflammatory component through the stabilization of mast cells and subsequent inhibition of mediator release.

Structure Activity Relationships Sar and Medicinal Chemistry Design of Pirbuterol

Elucidation of Key Structural Determinants for Pirbuterol (B1677960) Activity

The pharmacological profile of this compound is a direct consequence of the interplay between its distinct structural components and the binding pocket of the β2-adrenergic receptor. Understanding these determinants is crucial for the rational design of more effective and selective bronchodilators.

Functional Group Contributions to this compound's Pharmacological Profile

This compound's structure is characterized by a pyridine (B92270) ring, an ethanolamine (B43304) side chain, and a tertiary butyl group attached to the amine. Each of these moieties plays a pivotal role in the drug's interaction with its target receptor.

The most notable feature of this compound is the substitution of a pyridine ring for the benzene (B151609) ring found in its analog, albuterol. nih.govnih.gov This modification to the aromatic core influences the molecule's electronic distribution and potential for hydrogen bonding. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming unique interactions within the receptor's binding site. However, this substitution also results in this compound being approximately threefold less potent by weight than albuterol, although it maintains a similar β2-selectivity. nih.gov

The ethanolamine side chain is a critical pharmacophore common to many β-adrenergic agonists. The hydroxyl group on the β-carbon of this side chain is essential for high-affinity binding to the receptor, likely through hydrogen bonding with serine residues in the binding pocket. The amine group, which is protonated at physiological pH, forms a crucial ionic interaction with an aspartate residue in the receptor, anchoring the ligand in the binding site.

The bulky tertiary butyl group attached to the nitrogen atom is a key determinant of β2-receptor selectivity. This large alkyl group sterically hinders the binding of the molecule to the β1-adrenergic receptor, which has a smaller binding pocket, thereby favoring interaction with the more accommodating β2-receptor. This selectivity is a desirable trait, as it minimizes the potential for cardiac side effects associated with β1-receptor stimulation.

Below is a table summarizing the key functional groups of this compound and their contributions to its pharmacological profile.

Functional GroupContribution to Pharmacological Profile
Pyridine Ring Influences electronic properties and potential for hydrogen bonding. Contributes to a slightly lower potency compared to a benzene ring analog (albuterol) while maintaining β2-selectivity. nih.gov
Ethanolamine Side Chain Contains a β-hydroxyl group essential for high-affinity binding and a protonated amine for anchoring to the receptor via ionic interactions.
Tertiary Butyl Group Confers selectivity for the β2-adrenergic receptor over the β1-receptor due to steric hindrance.
Hydroxymethyl Group A substituent on the pyridine ring that can participate in hydrogen bonding within the receptor binding site.
Phenolic Hydroxyl Group Also a substituent on the pyridine ring, this group is crucial for agonist activity, likely through hydrogen bonding interactions with the receptor.

Stereochemical Influences on this compound Activity

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group in the ethanolamine side chain. Consequently, it exists as a pair of enantiomers, (R)-pirbuterol and (S)-pirbuterol. While specific studies on the individual enantiomers of this compound are not extensively detailed in publicly available literature, the well-established stereopharmacology of the closely related β2-agonist, albuterol, provides a strong basis for understanding the stereochemical influences on this compound's activity.

For albuterol, it is the (R)-enantiomer, also known as levalbuterol, that is responsible for the bronchodilatory effects. The (R)-configuration allows for the precise three-point binding to the β2-adrenergic receptor, involving the two hydroxyl groups on the aromatic ring and the amine group in the side chain. This specific spatial arrangement is crucial for receptor activation.

Conversely, the (S)-enantiomer of albuterol is considered to be inactive as a bronchodilator and may even contribute to some of the adverse effects associated with the racemic mixture. It has been suggested that (S)-albuterol may promote bronchoconstriction and inflammation. Given the structural similarity between this compound and albuterol, it is highly probable that a similar stereochemical relationship exists for this compound. Therefore, the (R)-enantiomer of this compound is expected to be the active eutomer, responsible for its therapeutic effects, while the (S)-enantiomer is likely the inactive distomer.

The differential activity of enantiomers underscores the importance of stereochemistry in drug design. The development of single-enantiomer drugs can lead to improved therapeutic outcomes by eliminating the inactive or potentially harmful effects of the other enantiomer.

Design and Synthesis of this compound Analogs and Derivatives

The development of analogs and derivatives of this compound is driven by the desire to improve upon its pharmacological properties, such as enhancing potency, increasing β2-selectivity, and prolonging the duration of action. The synthesis of such compounds typically involves modifications at key positions within the this compound scaffold.

One common strategy in the design of β2-agonist analogs is the modification of the aromatic ring. For this compound, this would involve altering the substitution pattern on the pyridine ring or replacing the pyridine ring with other heterocyclic systems. nih.govrsc.orgnih.gov The goal of such modifications is to optimize the electronic and steric properties of the molecule to achieve stronger and more selective interactions with the receptor. For instance, the introduction of different substituents on the pyridine ring could modulate the molecule's ability to form hydrogen bonds or other non-covalent interactions within the binding pocket.

Another avenue for analog design is the modification of the N-substituent on the ethanolamine side chain. While the tertiary butyl group in this compound confers good β2-selectivity, the exploration of other bulky substituents could lead to further improvements in selectivity and potency. The synthesis of long-acting β2-agonists (LABAs) often involves the incorporation of long, lipophilic side chains at this position. These lipophilic tails are thought to anchor the molecule to the cell membrane, allowing for a prolonged interaction with the receptor.

The synthesis of these analogs often involves multi-step chemical processes. For example, the synthesis of pyridine-modified analogs would typically start with a suitably substituted pyridine precursor, which is then elaborated to introduce the ethanolamine side chain. researchgate.netresearchgate.net The final step often involves the introduction of the N-substituent via reductive amination or other standard chemical transformations. The synthesized compounds are then subjected to in vitro and in vivo pharmacological testing to evaluate their activity and selectivity.

Computational Approaches in this compound SAR Analysis

In recent years, computational methods have become indispensable tools in medicinal chemistry for understanding drug-receptor interactions and for the rational design of new therapeutic agents. These in silico techniques provide valuable insights into the SAR of compounds like this compound at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound-like Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound-like compounds, a QSAR study would involve compiling a dataset of structurally related molecules with their corresponding β2-adrenergic agonist activities.

The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogs.

For β-adrenoceptor agonists, QSAR studies have revealed that both steric and electrostatic fields are significant contributors to their activity. nih.gov The contour maps generated from these studies can visualize the regions around the molecule where bulky groups or specific electronic properties are favorable or unfavorable for activity, providing a roadmap for structural modifications.

Molecular Docking Simulations for this compound Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. scielo.org.mxnih.govnajah.eduplos.orgmdpi.comnih.gov For this compound, docking simulations can provide a detailed picture of its binding mode within the β2-adrenergic receptor.

The process begins with the three-dimensional structures of both this compound and the β2-adrenergic receptor. The receptor's structure has been determined by X-ray crystallography, providing a high-resolution template for docking studies. The this compound molecule is then computationally placed into the receptor's binding site in various possible conformations and orientations. A scoring function is used to evaluate the binding affinity of each pose, with the lowest energy pose representing the most likely binding mode.

Molecular docking studies of β2-agonists have identified key amino acid residues that are crucial for binding. najah.eduresearchgate.net For instance, the protonated amine of the ligand typically forms an ionic bond with an aspartic acid residue (e.g., Asp113 in transmembrane helix 3). The hydroxyl groups of the ligand are often involved in hydrogen bonds with serine residues (e.g., Ser204 and Ser207 in transmembrane helix 5). The aromatic ring of the ligand engages in π-π stacking or hydrophobic interactions with phenylalanine or tyrosine residues in the binding pocket.

By simulating the docking of this compound, researchers can visualize these interactions and understand how the pyridine ring and other functional groups contribute to its binding affinity and selectivity. This information is invaluable for the design of new analogs with improved binding characteristics.

Pharmacokinetic and Metabolic Research Investigations of Pirbuterol Non Clinical Focus

Absorption and Distribution Studies of Pirbuterol (B1677960) in Preclinical Models

Preclinical investigations in various animal models have provided insights into the absorption and systemic availability of this compound following different routes of administration.

In a study involving anesthetized dogs, sublingually administered this compound resulted in a dose-related increase in plasma drug concentrations. nih.gov These concentrations reached their maximum values one hour or more after administration, indicating systemic absorption via the sublingual route. nih.gov

Inhalation studies have also been conducted in Beagle dogs and Squirrel monkeys. Following exposure to this compound acetate aerosols, plasma drug concentrations confirmed that expected levels of systemic drug exposure were achieved in both species. nih.govoup.com This demonstrates that this compound is effectively absorbed into the bloodstream from the lungs. nih.govoup.com

Preclinical ModelRoute of AdministrationKey Findings on AbsorptionReference
Anesthetized DogSublingualDose-related increase in plasma concentrations; maximum levels reached ≥1 hour post-administration. nih.gov
Beagle DogInhalation (Aerosol)Achieved expected plasma drug concentrations, indicating systemic absorption. nih.govoup.com
Squirrel MonkeyInhalation (Aerosol)Achieved expected plasma drug concentrations, indicating systemic absorption. nih.govoup.com

Biotransformation Pathways and Metabolite Identification of this compound

Detailed information regarding the specific biotransformation pathways and the identification of this compound metabolites in preclinical models is not extensively documented in the available scientific literature. While the term "biotransformation" is associated with this compound in pharmacological reviews, specific metabolic products in animals have not been characterized. nih.gov For related β-adrenergic agonist compounds like salbutamol (B1663637), metabolic pathways include isomerization, oxidation, reduction, glucuronidation, and sulfation. researchgate.net However, the specific applicability of these pathways to this compound has not been confirmed in preclinical studies.

There are no specific research findings that confirm the role of Catechol-O-methyltransferase (COMT) in the metabolism of this compound in animal models. COMT is known to be involved in the metabolic inactivation of various endogenous and xenobiotic compounds that possess a catechol structure. Given this compound's chemical structure, which includes a hydroxypyridine ring rather than a catechol ring, its potential as a substrate for COMT is not established. nih.gov

Specific studies confirming the involvement of conjugation pathways, such as sulfate conjugation, in the metabolism of this compound in preclinical species are not described in the reviewed literature. For other β2-agonist drugs, such as salbutamol, sulfate conjugation is a known metabolic route. researchgate.net However, similar investigations have not been reported for this compound in animal models.

Excretion Profiles of this compound in Research Animals

Quantitative data from excretion balance studies detailing the routes and rates of elimination for this compound and its potential metabolites in research animals are not available in the published literature. Such studies, which typically measure the recovery of a compound in urine and feces over time, are fundamental to understanding the complete elimination profile of a drug candidate but have not been reported for this compound in preclinical species. bioivt.com While studies on similar compounds like salbutamol have detailed excretion patterns in animals such as pigs and goats, this information cannot be extrapolated to this compound. nih.gov

Half-Life Determination of this compound in Experimental Systems

The half-life of this compound has been reported to be approximately 2 hours. drugbank.com However, the specific experimental system (i.e., the animal species and study conditions) in which this value was determined is not specified in the available literature. Detailed pharmacokinetic analyses reporting the half-life of this compound in common preclinical models such as rats, dogs, or monkeys have not been identified.

Preclinical Efficacy and Toxicity Research of Pirbuterol in Vitro and in Vivo Non Human

In Vitro Pharmacological Characterization of Pirbuterol (B1677960)

In vitro and in vivo pharmacological studies have indicated that this compound exhibits a preferential effect on beta-2 adrenergic receptors. drugbank.comrxlist.comdrugs.com While beta-2 adrenergic receptors are the predominant type in bronchial smooth muscle, they are also present in the human heart at concentrations of 10-50%. drugbank.comrxlist.comdrugs.com

Receptor binding assays are crucial for determining the affinity of a drug for its target receptor and its selectivity over other receptors. For beta-adrenergic agonists like this compound, these assays typically involve radioligand binding studies using cell lines transfected with human beta-1, beta-2, or beta-3 adrenoceptors. researchgate.netnih.gov In these assays, a radiolabeled ligand with known binding properties is used to compete with the unlabeled drug (this compound) for binding to the receptor. The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated, which reflects the affinity of the drug for the receptor. nih.gov

The pharmacological effects of beta-adrenergic agonists such as this compound are attributed to the stimulation of intracellular adenylyl cyclase via beta-adrenergic receptors. drugbank.comnih.gov This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). drugbank.comrevvity.com Increased levels of cAMP are associated with the relaxation of bronchial smooth muscle. drugbank.com

Cell-based functional assays are employed to quantify the agonistic activity of compounds like this compound. These assays measure the functional response of cells after drug application, often by quantifying the production of second messengers like cAMP. giffordbioscience.comresearchgate.net A common method involves using cell lines (e.g., Chinese Hamster Ovary cells) stably expressing a specific human beta-adrenoceptor subtype. researchgate.netnih.gov Upon stimulation with an agonist, the intracellular cAMP concentration is measured. nih.govnih.gov From the dose-response curve, key parameters such as the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) can be determined. giffordbioscience.com

This compound's activity as a beta-2 adrenergic agonist is confirmed through such functional assays, where it would demonstrate a concentration-dependent increase in cAMP production in cells expressing beta-2 adrenoceptors. eur.nl

Animal Model Studies for this compound Pharmacodynamics and Efficacy

Animal models are instrumental in evaluating the in vivo efficacy of bronchodilators. Guinea pigs are frequently used for studies on airway inflammation and bronchial hyperresponsiveness due to the similarities of their M2- and M3-muscarinic and B2-adrenergic receptors to those in human lungs. scireq.comportlandpress.com

In a guinea pig model of histamine-induced bronchoconstriction, inhaled beta-2 adrenoceptor agonists have been shown to provide bronchoprotection. nih.gov Studies have demonstrated that this compound effectively antagonizes histamine-induced changes in pulmonary compliance and resistance in anesthetized dogs. nih.gov This protective effect was correlated with plasma drug levels, with significant antagonism observed 15 to 30 minutes after administration. nih.gov

The table below summarizes the effects of various beta-2 agonists in a guinea pig model of bronchoconstriction, illustrating the comparative potency and duration of action.

AgonistPotency Order (Inhaled)Duration Order (Inhaled)
Formoterol> Salmeterol (B1361061) > Salbutamol (B1663637)< Salmeterol
Salmeterol< Formoterol> Formoterol > Salbutamol
Salbutamol< Formoterol & Salmeterol< Formoterol & Salmeterol

Data derived from a histamine-induced bronchoconstriction model in guinea pigs. nih.gov

The cardiovascular effects of beta-adrenergic agonists are a critical aspect of preclinical evaluation. oup.com Studies in anesthetized dogs have investigated the hemodynamic effects of this compound. In one study, sublingually administered this compound did not alter blood pressure at any dose level, and heart rate was only affected at the highest dose. nih.gov

Preclinical studies with other beta-agonists, such as albuterol, have been conducted in various species, including rats and dogs, to assess cardiovascular responses. oup.com These studies have shown that high doses can lead to tachycardia. oup.com For instance, in dogs, albuterol exposure resulted in tachycardia at all tested doses. oup.com

It's important to note that concurrent administration of beta-agonists and methylxanthines in laboratory animals (minipigs, rodents, and dogs) has been shown to cause cardiac arrhythmias and sudden death, with histological evidence of myocardial necrosis. rxlist.comdrugs.com

Preclinical Toxicological Assessments of this compound

Preclinical toxicology studies are essential for identifying potential target organs of toxicity and determining a safe starting dose for clinical trials. semanticscholar.org

Reproduction studies in rats with oral doses of this compound up to 300 mg/kg did not show evidence of teratogenicity. drugs.com Similarly, in rabbits, oral doses up to 100 mg/kg were not teratogenic. drugs.com However, at a high oral dose of 300 mg/kg in rabbits, this compound was associated with abortions and fetal death. drugs.com

A review of the genotoxicity and carcinogenicity of 46 bronchodilators and antiasthma drugs revealed that for many older drugs, a complete set of data according to current guidelines is not available. nih.gov For the 21 drugs with at least one test result, ten had at least one positive finding in either a genotoxicity or carcinogenicity assay. nih.gov Specific details on the complete battery of genotoxicity and carcinogenicity studies for this compound were not found in the provided search results.

Genotoxicity and Mutagenicity Studies of this compound (in vitro and in vivo)

Comprehensive genotoxicity and mutagenicity assessments of this compound have been conducted to evaluate its potential to induce genetic damage. In a series of mutagenicity studies, including the Ames test, this compound did not demonstrate any mutagenic effects. These in vitro assays are designed to detect point mutations and other genetic alterations. Further in vivo testing in animal models has supported these findings, indicating that this compound does not elicit deoxyribonucleic acid (DNA) damage or induce cytogenetic alterations.

Carcinogenicity Investigations of this compound in Rodent Models

Long-term carcinogenicity studies are a critical component of preclinical safety evaluation. For this compound, these investigations have been conducted in rodent models to assess its potential to cause cancer. In a 24-month oral carcinogenicity study in rats, there was no evidence of tumorigenicity associated with the administration of this compound. This long-term bioassay is a standard method for screening the carcinogenic potential of chemical substances.

Carcinogenicity Study of this compound in Rodents
Study Duration 24 months
Animal Model Rat
Route of Administration Oral
Finding No evidence of tumorigenicity

Reproductive Toxicity Studies of this compound in Experimental Animals

The potential for this compound to affect reproduction and fetal development has been investigated in experimental animal models. Reproductive toxicology studies in rats indicated that this compound did not have a significant impact on litter size or the viability of embryos. Similarly, in rabbits, this compound administration did not affect the average litter size, embryonic viability, or the incidence of fetal wastage. When administered to male rats, this compound showed no overt effects on fertility. These studies are essential for identifying any adverse effects on the reproductive cycle and offspring development.

Reproductive Toxicity Findings for this compound
Animal Model Rat
Effect on Litter Size No significant effect
Effect on Embryonic Viability No significant effect
Effect on Male Fertility No overt effects
Animal Model Rabbit
Effect on Litter Size No effect
Effect on Embryonic Viability No effect
Effect on Fetal Wastage No effect

Subchronic and Chronic Inhalation Toxicity Studies of this compound in Animal Models

While specific data from subchronic and chronic inhalation toxicity studies for this compound are not extensively detailed in publicly available literature, the general principles of such studies involve repeated exposure of animal models to the compound via inhalation over extended periods. These studies are designed to characterize any potential toxicity to the respiratory tract and other organ systems following long-term inhalation, which is a relevant route of administration for a bronchodilator. The OECD Test Guideline 413, for instance, outlines a 90-day inhalation study in rodents to assess subchronic toxicity and provide data for risk assessment. Preclinical development for inhaled drugs typically involves evaluating local tolerance as part of repeat-dose toxicity studies.

Analytical Chemistry Methodologies for Pirbuterol Research

Spectroscopic and Chromatographic Quantification Methods for Pirbuterol (B1677960)

High-Performance Liquid Chromatography (HPLC) has been extensively developed for the separation and quantification of this compound, particularly focusing on its enantiomeric forms. A notable HPLC method was developed for the enantioselective separation and determination of (±)-pirbuterol enantiomers in bulk drugs and formulations wikipedia.org. This method utilized a Chiralpak AD-H column (250 mm × 4.6 mm, 5 µm particle size) for effective separation wikipedia.org.

The optimized chromatographic conditions involved a mobile phase composed of n-hexane, ethanol (B145695), and diethylamine (B46881) in a ratio of 90:10:0.1 (v/v/v) wikipedia.org. The analysis was performed at a controlled temperature of 25 °C, with a consistent flow rate of 1.0 mL/min wikipedia.org. Detection was achieved using a UV detector set at 283 nm, complemented by a polarimetric detector connected in series to identify and quantify the enantiomers wikipedia.org. The injection volume for each analysis was 20 µL, and the total run time was 10 minutes wikipedia.org.

For system suitability, a solution of (±)-pirbuterol at 50 µg/mL was prepared in the mobile phase. The method required a resolution of not less than 4.0 between the two this compound enantiomers and a tailing factor not exceeding 2.0 to ensure adequate separation and peak symmetry wikipedia.org.

Table 1: Optimized HPLC Conditions for this compound Enantioseparation

ParameterValue
Column Chiralpak AD-H
Dimensions 250 mm × 4.6 mm, 5 µm
Mobile Phase n-hexane:ethanol:diethylamine
Ratio (v/v/v) 90:10:0.1
Temperature 25 °C
Flow Rate 1.0 mL/min
UV Detector 283 nm
Injection Volume 20 µL
Run Time 10 min
System Suitability Resolution ≥ 4.0, Tailing Factor ≤ 2.0

Research also investigated the effect of temperature on the chromatographic parameters. As temperature increased from 25 °C to 40 °C, retention factors (k1, k2) generally decreased, while selectivity (α) and resolution (Rs) also showed a decreasing trend, highlighting 25 °C as the optimal temperature for robust separation wikipedia.org.

Table 2: Effect of Temperature on this compound Enantioseparation on Chiralpak AD-H Column

Temperature (°C)k1k2αRs
251.682.240.814.10
301.652.200.824.02
351.622.130.833.82
401.522.060.843.54

Spectrophotometric methods offer alternative and often more cost-effective approaches for this compound quantification compared to HPLC ctdbase.org. First-derivative spectrophotometry has been specifically applied for the determination of this compound hydrochloride, particularly in mixtures with other compounds like butorphanol (B1668111) tartrate. Derivative spectroscopy, which involves analyzing the first or higher derivatives of absorbance with respect to wavelength, is valuable for both qualitative analysis and quantification. This technique is particularly effective in resolving overlapping peaks caused by interfering substances, a common challenge in pharmaceutical analysis ctdbase.org. It also reduces the contribution from scattering components, improving quantification accuracy.

While specific fluorometric methods for this compound were not detailed in the provided search results, fluorometry is a recognized spectrophotometric technique known for its high sensitivity. In general, spectrophotometric methods, including UV-Vis spectroscopy, are widely utilized for analyzing a variety of compounds within the 200 to 800 nm wavelength range.

Method Validation for this compound in Research Samples

Method validation is a critical step in analytical chemistry to ensure that a method is suitable for its intended purpose. The HPLC method developed for this compound enantiomers was validated according to International Conference on Harmonisation (ICH) guidelines, covering parameters such as accuracy, precision, and linearity wikipedia.org.

Accuracy: The accuracy of the method was demonstrated through recovery studies. Percentage recoveries for this compound enantiomers were found to be between 99.57% and 100.61%, indicating high accuracy wikipedia.org.

Precision: While specific Relative Standard Deviation (RSD) values for this compound's precision were not explicitly detailed, validation typically requires an RSD of not more than 2.0% for good precision.

Linearity: The detector response for both this compound enantiomers was confirmed to be linear across the tested concentration range wikipedia.org.

Robustness: The robustness of the method was assessed by introducing small, deliberate variations in operating parameters. For instance, a 0.5% variation in ethanol content in the mobile phase did not affect resolution, although retention times changed wikipedia.org. Similarly, temperature variations of ±1 °C from 25 °C and flow rate variations (0.9 and 1.1 mL/min) maintained the resolution above 4, confirming the method's robustness wikipedia.org.

For spectrophotometric methods, validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and specificity ctdbase.org. These parameters ensure the reliability and applicability of the spectrophotometric technique for routine analysis.

Enantiomeric Purity Analysis of this compound in Synthetic and Biological Contexts

The analysis of enantiomeric purity for this compound is of significant importance, particularly given that chirality can profoundly influence the pharmacological effects and pharmacokinetics of drug molecules wikipedia.org. Many drugs are administered as racemates, but the distinct biological activities of individual enantiomers necessitate rigorous control over their purity wikipedia.org. Regulatory bodies, such as the European Medicines Agency and the Food and Drug Administration, mandate that chiral drug compounds undergo testing as both pure enantiomers and racemates during pharmacological and toxicological assessments.

The developed enantioselective HPLC method for this compound directly addresses this requirement by enabling the separation and quantification of its individual enantiomers wikipedia.org. This method, employing a Chiralpak AD-H column with UV and polarimetric detectors, allows for the precise determination of (+)-pirbuterol and (–)-pirbuterol in synthetic bulk drugs and pharmaceutical formulations wikipedia.org. Such analytical procedures are crucial for quality control, ensuring that the desired enantiomer is present at the required purity level and that potential less active or even adverse enantiomers are quantified. The ability to perform enantiomeric purity analysis is a cornerstone in modern pharmaceutical development, contributing to improved drug safety and efficacy profiles.

Future Research Directions and Unexplored Avenues for Pirbuterol

Development and Application of Advanced In Vitro and Ex Vivo Models for Pirbuterol (B1677960) Research

Future research on this compound stands to benefit significantly from the development and application of advanced in vitro and ex vivo models. While traditional in vitro and in vivo studies have demonstrated this compound's preferential effect on beta-2 adrenergic receptors, more sophisticated models can provide a deeper understanding of its action in a complex biological environment. drugbank.comnih.gov

Advanced in vitro models, such as organ-on-a-chip technology and three-dimensional (3D) cell culture systems, offer the potential to mimic human physiological conditions more accurately than conventional two-dimensional (2D) cell cultures. These models can replicate the intricate cellular interactions and tissue architecture of the respiratory system, providing a more relevant platform for studying this compound's effects on airway smooth muscle, epithelial cells, and inflammatory responses. For instance, creating "lung-on-a-chip" devices could allow for real-time monitoring of this compound's impact on airway mechanics and cellular signaling pathways under various simulated disease states.

Ex vivo models, such as precision-cut lung slices (PCLS), preserve the native tissue architecture and cell-to-cell communication, offering a bridge between in vitro and in vivo studies. Applying PCLS to this compound research could enable detailed investigations into its bronchodilatory effects, anti-inflammatory properties, and cellular desensitization mechanisms within intact lung tissue. These advanced models could help identify subtle pharmacological nuances of this compound that are not discernible in simpler systems, potentially uncovering new therapeutic targets or optimizing existing ones.

Integration of Omics Technologies in Pharmacological Research of this compound

The integration of "omics" technologies—pharmacogenomics, proteomics, and metabolomics—presents a powerful approach to unraveling the complex pharmacological landscape of this compound. These high-throughput methodologies can provide comprehensive insights into genetic predispositions, protein expression changes, and metabolic alterations associated with this compound's action.

Pharmacogenomics focuses on understanding how an individual's genetic makeup influences their response to drugs. This compound is classified as a short-acting beta-agonist (SABA), and pharmacogenomic studies in asthma have extensively investigated genetic variants that affect the response to beta-2 adrenergic receptor agonists. frontiersin.orgnih.gov Future research could specifically identify genetic markers that predict an individual's responsiveness to this compound, potentially leading to personalized treatment strategies. This could involve studying polymorphisms in the beta-2 adrenergic receptor gene (ADRB2) or other genes involved in this compound's metabolism or signaling pathways.

Metabolomics , the study of small molecules (metabolites) within a biological system, has already identified this compound as a potential biomarker in certain contexts, such as in comparative metabolomic analyses of Ophiocordyceps sinensis and in the biochemical profiling of urine metabolome in premature infants. researchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.netmdpi.com This indicates that this compound or its metabolic products can be detected and their levels can reflect physiological or pathological states. Future metabolomic research could comprehensively map the metabolic fate of this compound in various tissues, identify novel active or inactive metabolites, and explore how disease states or co-medications alter its metabolism and efficacy.

Transcriptomics and proteomics involve the large-scale study of RNA transcripts and proteins, respectively. While direct studies on this compound using these technologies are not extensively documented in the current literature, their application holds significant promise. Transcriptomic analysis could reveal changes in gene expression profiles in response to this compound treatment, shedding light on its molecular mechanisms beyond direct receptor activation. Similarly, proteomic studies could identify protein networks and signaling pathways modulated by this compound, potentially uncovering novel protein targets or biomarkers of response. Integrating these omics datasets could provide a holistic view of this compound's pharmacological effects, from genetic predispositions to molecular and metabolic outcomes.

Design and Development of Novel this compound Analogs with Modified Pharmacological Profiles

The existing knowledge of this compound's chemical structure and its bronchodilator activity provides a strong foundation for the design and development of novel analogs with improved pharmacological profiles. Patents have previously described the synthesis of this compound and its analogs, including modifications such as replacing the hydroxymethyl group with hydrogen, methyl, or methanesulfonylmethyl, and their associated bronchodilator activity. google.comdrugfuture.comepo.org

Future research can leverage modern medicinal chemistry techniques to systematically modify the this compound scaffold. The goal would be to enhance its selectivity for beta-2 adrenergic receptors, prolong its duration of action, or reduce potential off-target effects. This aligns with ongoing efforts in the field of beta-2 adrenoceptor agonists, where the development of ultra-long-acting beta-2 agonists (ULABAs) for once-daily administration is a key focus. acs.orgnih.govresearchgate.netacs.org Strategies employed in developing other advanced beta-2 agonists, such as introducing specific moieties to optimize pharmacokinetic properties (e.g., phenolic groups for rapid phase II clearance to minimize systemic exposure), could be applied to this compound derivatives. nih.gov

Detailed structure-activity relationship (SAR) studies would be crucial in this endeavor. By systematically altering different parts of the this compound molecule and evaluating the resulting pharmacological activity, researchers can gain a deeper understanding of the structural features critical for its therapeutic effects. This rational design approach, combined with high-throughput screening of synthesized analogs, could lead to the discovery of next-generation this compound derivatives with superior efficacy, improved safety profiles, and more convenient dosing regimens.

Role of Computational Chemistry and Artificial Intelligence in Future this compound Drug Discovery

Computational Chemistry plays a vital role in predicting and modeling the properties of drug candidates and their interactions with biological targets. nih.govresearchgate.net Techniques such as molecular docking can predict the binding affinity and orientation of this compound or its potential analogs with target proteins, such as the beta-2 adrenergic receptor. This compound has already been included in molecular docking studies, for example, in investigations related to Matrix Metalloproteinase-25 (MMP25) in asthma. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be employed to establish mathematical relationships between the chemical structure of this compound derivatives and their biological activity, guiding the design of new compounds. researchgate.netmdpi.com

Artificial Intelligence (AI) , encompassing machine learning and deep learning, offers unprecedented capabilities for drug discovery. For this compound research, AI could be applied in several transformative ways:

Target Identification: AI algorithms can analyze vast biological datasets to identify novel protein targets or pathways that this compound might modulate, or that are crucial for its therapeutic action.

De Novo Drug Design: Generative AI platforms can design entirely new this compound analogs from scratch, optimizing for desired pharmacological profiles such as improved selectivity, increased duration of action, or reduced off-target effects. This approach has already demonstrated success in identifying novel therapeutic targets and designing drug candidates, significantly shortening the drug discovery timeline. chinadaily.com.cnbbc.co.ukdrugtargetreview.com

Virtual Screening: AI-powered virtual screening can rapidly evaluate millions of chemical compounds from large databases to identify those with similar activity to this compound or those predicted to interact favorably with relevant biological targets.

ADMET Prediction: AI models can predict critical Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its potential analogs early in the development pipeline, thereby reducing costly experimental failures and accelerating lead optimization.

Synthesis Optimization: AI can also assist in optimizing chemical synthesis routes for this compound and its derivatives, making their production more efficient and cost-effective.

Q & A

Q. What are the molecular and structural characteristics of pirbuterol, and how do they influence its pharmacological activity?

this compound (IUPAC name: 6-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol) has a molecular formula of C₁₂H₂₀N₂O₃ and exhibits stereoisomerism critical to its β₂-adrenoceptor selectivity . To analyze its structure-activity relationship, researchers should employ techniques like X-ray crystallography for 3D conformation analysis, NMR spectroscopy for dynamic interactions, and computational modeling (e.g., molecular docking) to assess receptor-binding affinity. Comparative studies with analogues like salbutamol can highlight structural determinants of bronchodilator efficacy .

Q. How can researchers design pharmacokinetic (PK) studies for this compound to assess bioavailability and metabolism?

PK studies should measure plasma half-life (2–3 hours in humans), urinary excretion (50% as sulfate conjugate), and peak plasma concentrations (6.2–9.8 µg/L after oral doses) using HPLC or LC-MS/MS . Experimental protocols must account for species-specific differences (e.g., rats vs. humans) and route of administration (oral vs. aerosol). Dose-response curves and compartmental modeling can elucidate absorption dynamics, while metabolite identification via mass spectrometry is critical for toxicity profiling .

Q. What experimental models are suitable for evaluating this compound’s efficacy in asthma research?

Use randomized, double-blind crossover trials in asthmatic populations with forced expiratory volume (FEV₁) as the primary endpoint . Preclinical models include histamine-induced bronchoconstriction in guinea pigs or murine ovalbumin sensitization. Dose standardization (e.g., 10–15 mg oral or 0.8 mg aerosol) and comparator agents (e.g., salbutamol) are essential. Statistical analysis should employ mixed-effects models to account for intra-patient variability .

Advanced Research Questions

Q. How can contradictory findings about this compound’s β₂-adrenoceptor selectivity be resolved?

Contradictions arise from in vivo vs. in vitro assays. To address this, perform competitive binding assays using radiolabeled ligands (e.g., [³H]-CGP 12177) on human lung tissue or transfected cell lines. Measure cAMP production via ELISA to quantify receptor activation. Downregulation studies (e.g., chronic dosing in animal models) can assess tolerance mechanisms, while knock-out mouse models may clarify receptor subtype contributions .

Q. What methodologies are recommended for investigating this compound’s long-term effects on cardiac function in chronic obstructive pulmonary disease (COPD) patients?

Longitudinal cohort studies should monitor cardiac biomarkers (e.g., BNP, troponin) and echocardiographic parameters (e.g., ejection fraction). Use PICOT frameworks:

  • P : COPD patients with comorbid heart failure
  • I : this compound (0.8 mg aerosol, 3× daily)
  • C : Placebo or alternative β₂-agonists
  • O : Incidence of arrhythmias or worsened ejection fraction
  • T : 6–12 months . Adjust for confounders like concomitant β-blocker use via multivariate regression .

Q. How can researchers address the lack of toxicological and ecotoxicological data for this compound?

  • Toxicity : Conduct OECD-compliant assays:
  • Acute toxicity: LD₅₀ determination in rodents (oral, dermal, inhalation routes) .
  • Genotoxicity: Ames test for mutagenicity; micronucleus assay for clastogenicity .
    • Ecotoxicology : Use algal growth inhibition (OECD 201) and Daphnia magna immobilization tests. Predictive modeling (e.g., QSAR) can estimate biodegradation potential and bioaccumulation factors, addressing gaps in persistence data .

Q. What strategies optimize the detection of this compound in environmental samples?

Employ solid-phase extraction (SPE) coupled with UPLC-MS/MS for water and soil matrices. Validate methods via spike-recovery experiments (targeting LOQ ≤1 ng/L). Monitor degradation products (e.g., hydroxylated metabolites) using high-resolution mass spectrometry. Collaborate with regulatory databases (e.g., ECHA) to align with emerging environmental risk assessment guidelines .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research?

  • Feasible : Leverage existing PK datasets (e.g., plasma concentrations from ) to reduce sample size requirements.
  • Novel : Explore understudied areas like this compound’s immunomodulatory effects in severe asthma.
  • Ethical : Prioritize in vitro models for preliminary toxicity screening to minimize animal use .

Q. What statistical approaches are optimal for analyzing contradictory clinical trial data on this compound?

Perform meta-analyses using random-effects models to account for heterogeneity. Subgroup analyses (e.g., by dose or patient age) can identify confounding variables. Sensitivity analyses should exclude low-quality studies (e.g., those lacking blinding) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.